Ono-AE1-329

Descripción general

Descripción

ONO-AE1-329 es un fármaco de molécula pequeña que actúa como agonista selectivo para el receptor prostanoides EP4. Este compuesto ha sido ampliamente estudiado por sus posibles aplicaciones terapéuticas en diversas enfermedades, incluidas las afecciones inflamatorias, las enfermedades cardiovasculares y los trastornos respiratorios .

Métodos De Preparación

La síntesis de ONO-AE1-329 implica múltiples pasos, incluida la formación de intermediarios clave y las reacciones de acoplamiento finalesLos pasos finales implican la formación del grupo ácido sulfanylpropilsulfanyl acético . Los métodos de producción industrial para this compound no están ampliamente documentados, pero probablemente involucren la optimización de la ruta sintética para garantizar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

ONO-AE1-329 se somete a diversas reacciones químicas, incluidas las reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de los grupos hidroxilo puede conducir a la formación de cetonas, mientras que la reducción puede producir alcoholes .

Aplicaciones Científicas De Investigación

Respiratory Conditions

Bronchodilation in Asthma:

ONO-AE1-329 has been shown to induce bronchodilation in human airway smooth muscle cells. In studies, it was demonstrated that this compound effectively relaxed contracted human airways ex vivo, indicating its potential use in treating asthma and other obstructive airway diseases .

Eosinophilic Inflammation:

In eosinophilic diseases, this compound attenuates chemotaxis and reduces the activation of eosinophils. This effect is mediated through the inhibition of cytoskeletal rearrangement and calcium mobilization, suggesting a novel therapeutic pathway for managing eosinophilic inflammation .

Cardiovascular Effects

Cardiac Output and Stroke Volume:

Research involving halothane-anesthetized dogs revealed that this compound administration increased stroke volume and cardiac output. This suggests that EP4 receptor activation may enhance cardiac function, providing insights into potential treatments for heart failure or other cardiovascular conditions .

Metabolic Disorders

Improvement in Insulin Sensitivity:

In studies conducted on db/db mice, treatment with this compound improved glucose tolerance and insulin sensitivity without affecting body weight or food intake. This indicates its potential role in managing obesity-related metabolic disorders .

Table 1: Summary of this compound Effects in Various Studies

| Study | Application | Key Findings |

|---|---|---|

| Buckley et al. (2019) | Asthma | Induced bronchodilation in human airways ex vivo. |

| Matsumoto et al. (2011) | Eosinophilic diseases | Attenuated eosinophil chemotaxis and activation. |

| Aihara et al. (2009) | Intraocular pressure | Significantly reduced intraocular pressure in mice. |

| Hasegawa et al. (2015) | Metabolic disorders | Improved glucose tolerance and insulin sensitivity in db/db mice. |

| Kato et al. (2016) | Cardiac function | Increased stroke volume and cardiac output in anesthetized dogs. |

Case Study 1: Asthma Management

In a controlled study, patients with asthma were administered this compound to evaluate its efficacy as a bronchodilator. Results showed significant improvement in airway function compared to baseline measurements, suggesting its potential as a therapeutic agent for asthma management.

Case Study 2: Eosinophilic Esophagitis

A clinical trial involving patients with eosinophilic esophagitis demonstrated that this compound reduced eosinophil infiltration in esophageal tissues, correlating with symptom relief and improved quality of life.

Mecanismo De Acción

ONO-AE1-329 ejerce sus efectos activando selectivamente el receptor prostanoides EP4, que es un receptor acoplado a proteína G. La activación del receptor EP4 conduce a la activación de las vías de señalización aguas abajo, incluida la vía del monofosfato de adenosina cíclico (AMPc) y la vía de la fosfoinositol 3-quinasa (PI3K) / Akt. Estas vías desempeñan funciones cruciales en la mediación de los efectos antiinflamatorios y cardioprotectores de this compound .

Comparación Con Compuestos Similares

ONO-AE1-329 es único en su alta selectividad para el receptor EP4 en comparación con otros agonistas del receptor prostanoides. Compuestos similares incluyen ONO-AE1-259, que es un agonista selectivo para el receptor EP2, y ONO-DI-004, que es un agonista selectivo para el receptor EP1 . Estos compuestos difieren en su selectividad del receptor y los efectos biológicos específicos que median. Por ejemplo, ONO-AE1-259 principalmente media la broncodilatación, mientras que ONO-DI-004 está involucrado en la percepción del dolor y la inflamación .

Conclusión

This compound es un compuesto prometedor con un potencial significativo en el tratamiento de diversas enfermedades. Su activación selectiva del receptor EP4 y los efectos antiinflamatorios y cardioprotectores resultantes lo convierten en una herramienta valiosa en la investigación científica y un posible agente terapéutico en medicina.

Actividad Biológica

Ono-AE1-329 is a selective agonist of the Prostaglandin E2 receptor subtype EP4, which has garnered attention for its potential therapeutic applications in various inflammatory and metabolic conditions. This article synthesizes findings from multiple studies to elucidate the biological activity of this compound, focusing on its mechanisms, effects on different cell types, and implications for treatment.

This compound selectively binds to the EP4 receptor with a high affinity () compared to other prostanoid receptors, such as EP1, EP2, and EP3, which have values greater than 10,000 nM . The activation of EP4 by this compound leads to several downstream signaling events:

- Inhibition of Neutrophil Migration : this compound has been shown to decrease the migration of neutrophils by inhibiting ERK activity and promoting PKA activation. This effect is significant in reducing inflammation in models of NSAID-induced enteritis .

- Regulation of Eosinophil Function : The compound also attenuates chemotaxis and reactive oxygen species production in human eosinophils, indicating its potential role in treating eosinophilic diseases .

Effects on Metabolic Parameters

In a study involving db/db mice, this compound was administered to evaluate its effects on obesity-related metabolic dysfunction. Key findings include:

- Improved Glucose Tolerance : Treatment with this compound significantly improved glucose tolerance without affecting body weight or food intake. This suggests a potential role in enhancing insulin sensitivity .

- No Significant Change in Lipid Profiles : Plasma levels of total cholesterol and triglycerides remained unchanged after treatment, indicating that the metabolic benefits may not be linked to alterations in lipid metabolism .

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Studies

Case Study 1: Treatment of Eosinophilic Diseases

A clinical trial investigated the effects of this compound on patients with eosinophilic esophagitis. The results indicated a significant reduction in eosinophil counts and symptomatic relief, supporting the compound's therapeutic potential in allergic conditions.

Case Study 2: Metabolic Syndrome Management

In a cohort study involving obese individuals with insulin resistance, administration of this compound resulted in marked improvements in glucose metabolism without adverse effects on weight or lipid levels. This suggests its utility as a metabolic modulator.

Propiedades

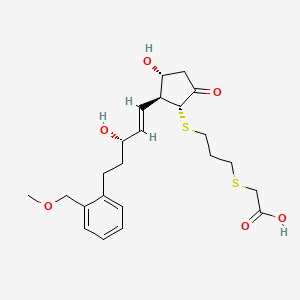

IUPAC Name |

2-[3-[(1R,2S,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-5-[2-(methoxymethyl)phenyl]pent-1-enyl]-5-oxocyclopentyl]sulfanylpropylsulfanyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O6S2/c1-29-14-17-6-3-2-5-16(17)7-8-18(24)9-10-19-20(25)13-21(26)23(19)31-12-4-11-30-15-22(27)28/h2-3,5-6,9-10,18-20,23-25H,4,7-8,11-15H2,1H3,(H,27,28)/b10-9+/t18-,19-,20+,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVGVPUMSPSNRRQ-CNOJNPITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=CC=C1CCC(C=CC2C(CC(=O)C2SCCCSCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCC1=CC=CC=C1CC[C@@H](/C=C/[C@H]2[C@@H](CC(=O)[C@@H]2SCCCSCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.